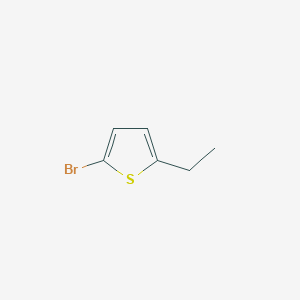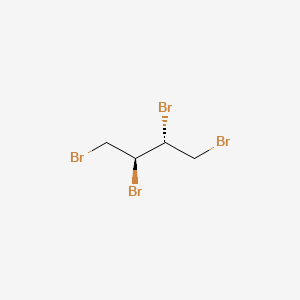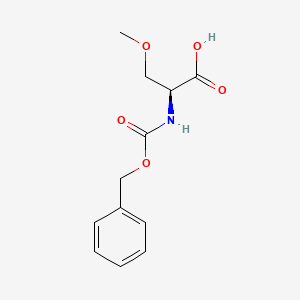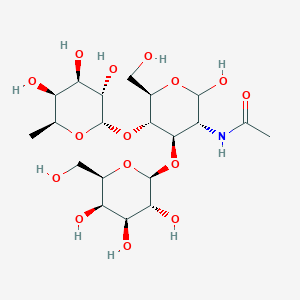
Lewis a Trisaccharide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Galp-(1->3)-[alpha-L-Fucp-(1->4)]-D-GlcpNAc is an amino trisaccharide consisting of N-acetylglucosamine having a fucosyl residue attached at the 4-position via an alpha-linkage and a galactosyl residue attached at the 3-position via a beta-linkage. It has a role as an epitope and an antigen. It is an amino trisaccharide and a glucosamine oligosaccharide.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Lewis a trisaccharide synthesis has been improved through various methods, including the use of para-chlorobenzyl protecting groups to stabilize the glycosidic linkage, enhancing the acid-labile α-fucose linkage's strength (Pohl & Kiessling, 1997).
- Another synthesis approach employed an anomeric fluorous silyl protective group, enabling full characterization of each product and efficient purification processes (Manzoni & Castelli, 2004).
- High-resolution NMR spectroscopy has revealed a relatively rigid structure for the Lewis x trisaccharide, with a limited range of glycosidic dihedral angles, indicating a similar structure to the closely related Lea trisaccharide (Miller et al., 1992).
Medical and Biological Research
- The structure of an anti-Lewis X Fab fragment in complex with its Lewis X antigen has been elucidated, revealing a shallow binding pocket and a K(D) of 11 µM, providing insights into antibody-Lewis X interaction which could be useful in designing diagnostic tools for diseases like schistosomiasis (van Roon et al., 2004).
- Studies have demonstrated that Lewis X and Lewis A trisaccharides have a compact, rigidly folded conformation, important for understanding histo-blood group antigen interactions (Azurmendi et al., 2002).
Molecular Interactions and Dynamics
- Atomic Force Microscopy has been used to measure the adhesion forces between individual molecules of Lewis X trisaccharide antigen, demonstrating its self-recognition capability, which is a key step in the cell-adhesion process (Tromas et al., 2001).
- NMR measurements have shown weak calcium-mediated interactions between Lewis X-related trisaccharides, indicating the existence of very weak LeX-Ca2+-LeX complexes in solution, relevant for understanding Ca2+-mediated cell-cell interactions (Nodet et al., 2007).
Chemical Reactions and Catalysts
- Lewis acids have been studied as catalysts in chemical reactions of carbohydrates, including polysaccharides like Lewis trisaccharides, highlighting their scope and limitations in practical applications (Sarybaeva et al., 1977).
Propriétés
Nom du produit |
Lewis a Trisaccharide |
|---|---|
Formule moléculaire |
C20H35NO15 |
Poids moléculaire |
529.5 g/mol |
Nom IUPAC |
N-[(3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO15/c1-5-10(25)12(27)14(29)19(32-5)35-16-8(4-23)33-18(31)9(21-6(2)24)17(16)36-20-15(30)13(28)11(26)7(3-22)34-20/h5,7-20,22-23,25-31H,3-4H2,1-2H3,(H,21,24)/t5-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17+,18?,19-,20-/m0/s1 |
Clé InChI |
CFDVGUXRLQWLJX-QGTNPELVSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O)CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




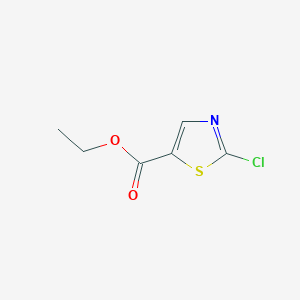


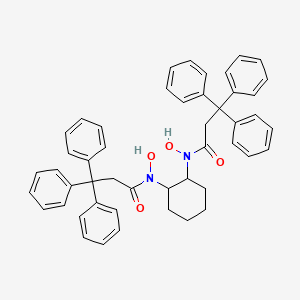
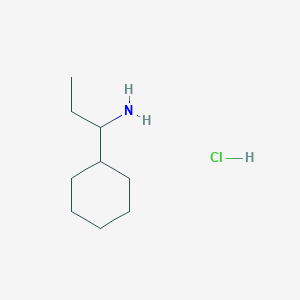
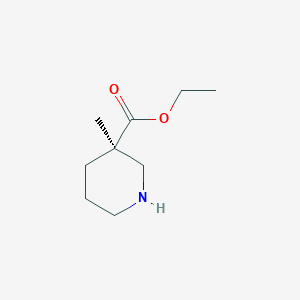
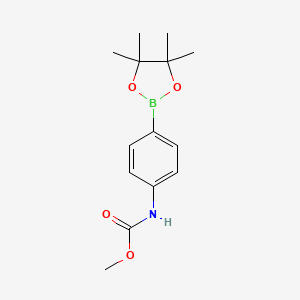


![1-bromo-9,9'-Spirobi[9H-fluorene]](/img/structure/B1632183.png)
